Hydroxysafflor yellow A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

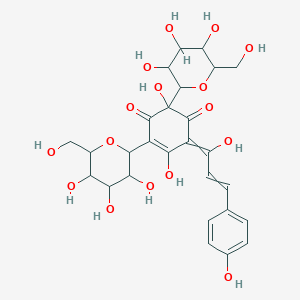

2,5-dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hydroxysafflor Yellow A: A Deep Dive into its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside isolated from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent neuroprotective properties.[1][2] Extensive preclinical research has illuminated its multifaceted mechanism of action, positioning it as a promising therapeutic candidate for neurological disorders, particularly those stemming from ischemic events. This technical guide provides an in-depth exploration of the core molecular pathways and cellular processes modulated by HSYA in conferring neuroprotection. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel neuroprotective agents.

Core Neuroprotective Mechanisms of HSYA

HSYA exerts its neuroprotective effects through a complex interplay of signaling pathways that collectively mitigate the deleterious consequences of neuronal injury, such as that observed in cerebral ischemia-reperfusion (I/R) injury. The principal mechanisms include anti-inflammation, anti-oxidation, anti-apoptosis, regulation of autophagy, and preservation of the blood-brain barrier integrity.

Anti-Inflammatory Effects

Neuroinflammation is a critical contributor to secondary brain injury following ischemic stroke and other neurological insults. HSYA has been shown to potently suppress inflammatory cascades.[3]

Toll-Like Receptor 4 (TLR4)-Mediated Signaling Pathway:

A key mechanism underlying HSYA's anti-inflammatory action is the inhibition of the Toll-Like Receptor 4 (TLR4) signaling pathway.[4] Upon activation by damage-associated molecular patterns (DAMPs) released during injury, TLR4 triggers downstream signaling cascades, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5] This results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] HSYA has been demonstrated to down-regulate the expression of TLR4, thereby inhibiting the subsequent activation of NF-κB and MAPKs (p38 and JNK), leading to a significant reduction in the release of these inflammatory mediators.[2][5]

Antioxidant Effects

Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), is a major contributor to neuronal damage in various neurological conditions. HSYA demonstrates robust antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant defense systems.[6]

Mechanism of Action:

HSYA has been shown to increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), while simultaneously elevating the levels of reduced glutathione (B108866) (GSH).[6] It also reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation. By bolstering the cellular antioxidant capacity and directly neutralizing ROS, HSYA protects neurons from oxidative damage.[6]

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to neuronal loss in neurodegenerative diseases and ischemic injury. HSYA has been shown to inhibit neuronal apoptosis through multiple signaling pathways.

PI3K/Akt/GSK3β Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway. HSYA has been found to promote the phosphorylation of Akt and glycogen (B147801) synthase kinase 3 beta (GSK3β), which in turn inhibits the opening of the mitochondrial permeability transition pore (mPTP) and reduces the release of pro-apoptotic factors from the mitochondria.[7]

SIRT1 Signaling Pathway:

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a vital role in cellular stress resistance and survival. HSYA has been reported to upregulate the expression of SIRT1.[1] Activated SIRT1 can deacetylate and modulate the activity of various substrates involved in apoptosis, thereby promoting neuronal survival.[1]

Regulation of Autophagy

Autophagy is a cellular self-degradation process that can be either protective or detrimental depending on the context. HSYA has been shown to modulate autophagy to promote neuroprotection.

HIF-1α/BNIP3 Signaling Pathway:

In the context of oxygen-glucose deprivation/reperfusion (OGD/R), a model for ischemic injury, HSYA has been found to activate the hypoxia-inducible factor-1alpha (HIF-1α)/BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3) signaling pathway.[8][9] This activation promotes autophagy, which in this scenario, serves a protective role by clearing damaged organelles and proteins, thereby reducing apoptosis and promoting cell survival.[8][9]

Protection of the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. Its disruption following injury exacerbates neuronal damage. HSYA has been demonstrated to preserve BBB integrity.[4]

Mechanism of Action:

HSYA has been shown to upregulate the expression of tight junction proteins, such as occludin, claudin-1, and zonula occludens-1 (ZO-1), which are essential for maintaining the structural integrity of the BBB.[4] By preventing the breakdown of the BBB, HSYA reduces cerebral edema and the infiltration of peripheral inflammatory cells into the brain parenchyma.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of HSYA.

Table 1: In Vivo Efficacy of HSYA in Animal Models of Cerebral Ischemia

| Animal Model | HSYA Dosage | Outcome Measure | Result | Reference |

| MCAO Rats | 3.0 mg/kg and 6.0 mg/kg (i.v.) | Neurological Deficit Score | Significantly decreased | [10] |

| MCAO Rats | 3.0 mg/kg and 6.0 mg/kg (i.v.) | Infarct Area | Significantly reduced | [10] |

| MCAO Rats | 4, 8, or 16 mg/kg (i.c.a.) | Neurological Function | Dose-dependent improvement within 3h | [11] |

| MCAO Rats | 4, 8, or 16 mg/kg (i.c.a.) | Cerebral Edema | Dose-dependent attenuation within 3h | [11] |

| MCAO Rats | 4, 8, or 16 mg/kg (i.c.a.) | Cerebral Infarct Volume | Dose-dependent reduction within 3h | [11] |

| MCAO/R Rats | 2, 4, and 8 mg/kg (i.v.) | Neurological Deficit Scores | Dose-dependent decrease | [1] |

| MCAO/R Rats | 2, 4, and 8 mg/kg (i.v.) | Infarct Volume | Dose-dependent reduction | [1] |

Table 2: In Vitro Efficacy of HSYA in Neuronal Cell Models

| Cell Model | HSYA Concentration | Outcome Measure | Result | Reference |

| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | Cell Viability | Dose-dependent increase | [1] |

| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | LDH Release | Dose-dependent decrease | [1] |

| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | ROS Levels | Dose-dependent decrease | [1] |

| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | MDA Levels | Dose-dependent decrease | [1] |

| OGD/R-induced hippocampal neurons | 40, 60, and 80 μM | SOD and GSH-Px Activity | Dose-dependent increase | [1] |

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic focal cerebral ischemia.

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, isoflurane).

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected distally. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn.

-

HSYA Administration: HSYA, dissolved in saline, is administered intravenously (i.v.) or via the unilateral common carotid artery (i.c.a.) at specified doses and time points relative to the onset of ischemia or reperfusion.[1][11]

-

Outcome Assessment: Neurological deficit scores, infarct volume (using TTC staining), and brain water content are assessed at various time points post-MCAO.[3][11]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in Neuronal Cells

This in vitro model simulates the conditions of ischemia-reperfusion injury.

-

Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions.

-

OGD Induction: The culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

-

Reperfusion: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).

-

HSYA Treatment: HSYA is added to the culture medium at various concentrations before, during, or after OGD.[1]

-

Analysis: Cell viability (e.g., MTT or CCK-8 assay), apoptosis (e.g., TUNEL staining, caspase activity assays), oxidative stress markers (e.g., ROS, MDA, SOD), and protein expression (e.g., Western blot) are measured.[1][8]

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

-

Protein Extraction: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., TLR4, p-Akt, SIRT1, HIF-1α, cleaved caspase-3) overnight at 4°C.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound demonstrates significant neuroprotective potential through its ability to modulate a multitude of signaling pathways involved in inflammation, oxidative stress, apoptosis, and autophagy. Its capacity to preserve the integrity of the blood-brain barrier further underscores its therapeutic promise. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at elucidating the intricate molecular mechanisms of HSYA and advancing its clinical development for the treatment of ischemic stroke and other neurodegenerative disorders. Further investigation into the synergistic effects of HSYA with other therapeutic agents and the optimization of its delivery to the central nervous system will be crucial for translating its preclinical efficacy into clinical success.

References

- 1. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. This compound acutely attenuates blood-brain barrier permeability, oxidative stress, inflammation and apoptosis in traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 6. This compound exerts antioxidant effects in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and Tenuigenin Exhibit Neuroprotection Effects Against Focal Cerebral Ischemia Via Differential Regulation of JAK2/STAT3 and SOCS3 Signaling Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Hydroxysafflor-Yellow-A-A-C-glucosyl-Quinochalcone-from-Carthamus-tinctorius

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamus tinctorius L., commonly known as safflower, is a plant belonging to the Asteraceae family. Its florets are a rich source of quinochalcone C-glycosides, which are considered the primary active and characteristic compounds of the plant's water extract.[1] Among these, Hydroxysafflor Yellow A (HSYA) is a principal bioactive compound and a key quality control marker for safflower-derived medicinal products.[2][3] HSYA is a water-soluble monomeric component[4] that has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][5] This guide provides a comprehensive overview of HSYA, focusing on its biological activities, underlying molecular mechanisms, quantitative data, and detailed experimental protocols relevant to its study.

Biological-Activity-and-Molecular-Mechanisms

HSYA exerts its therapeutic effects by modulating multiple key signaling pathways. Its anti-inflammatory, antioxidant, and anti-apoptotic properties are well-documented and are central to its protective effects in various disease models, particularly those related to cardiovascular and cerebrovascular diseases.[5][6]

Anti-inflammatory-and-Antioxidant-Mechanisms

HSYA has been shown to inhibit several pro-inflammatory signaling pathways. A key target is the Toll-like receptor 4 (TLR4)/NF-κB pathway . HSYA can suppress the activation of TLR4, which in turn inhibits the downstream phosphorylation of p38 MAPK and the activation of NF-κB.[5][7][8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] Furthermore, HSYA has been observed to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[9]

The compound also demonstrates potent antioxidant effects. It can directly scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant pathways like the Nrf2/HO-1 signaling pathway .[5][10]

Neuroprotective-Mechanisms

In the context of cerebral ischemia-reperfusion injury, HSYA provides neuroprotection through multiple mechanisms. It can activate the SIRT1 signaling pathway , which is involved in attenuating oxidative stress and apoptosis.[11] Studies have shown that HSYA increases the expression of SIRT1 and downstream factors like FOXO1 and PGC1α, while modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[11] Additionally, HSYA can activate neuronal autophagy through the HIF-1α/BNIP3 pathway , which is another protective mechanism against ischemic injury.[4]

Quantitative-Data-on-Bioactivity

The following tables summarize key quantitative data reported for this compound.

| Parameter | Value | Cell Line / Model | Condition | Reference |

| Antioxidant Activity | ||||

| IC50 (Superoxide anion scavenging) | 75.18 µg/mL | Acellular | [10] | |

| IC50 (Hydroxyl radical scavenging) | 2.52 µg/mL | Acellular | [10] | |

| Trolox Equivalent Unit (Peroxyl radical scavenging) | 4.6 (at 0.4 mM) | Acellular | [10] | |

| Enzyme Inhibition | ||||

| IC50 (Xanthine Oxidase) | 40.04 µM | Acellular | [9] | |

| Cell Viability | ||||

| Effective Concentration | 50, 100, 200 µM | HaCaT keratinocytes | UVA-induced damage | [10] |

Table 1: In Vitro Bioactivity of this compound

| Parameter | Dosage | Animal Model | Effect | Reference |

| Neuroprotection | ||||

| Neurological Symptom Score Reduction | 2 and 4 mg/kg | Rat (CIRI model) | Significant decrease in neurological deficit | [8] |

| Anti-inflammatory | ||||

| Reduction in p-p38 MAPK & p-NF-κB p65 | 2 and 4 mg/kg | Rat (CIRI model) | Significant decrease in protein expression | [8] |

| Hepatoprotection | ||||

| Alleviation of Liver Inflammation | 60 and 120 mg/kg | Mouse (NAFLD model) | Significant reduction in inflammatory markers | [12] |

Table 2: In Vivo Efficacy of this compound

Signaling-Pathway-Diagrams

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSYA [label="HSYA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> p38_MAPK [color="#5F6368"]; TLR4 -> NF_kB [color="#5F6368"]; p38_MAPK -> NF_kB [color="#5F6368"]; NF_kB -> Cytokines [color="#5F6368"]; HSYA -> TLR4 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; HSYA -> p38_MAPK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Figure 1: HSYA inhibition of the TLR4/NF-κB signaling pathway.

// Nodes Ischemia [label="Ischemia/Reperfusion\nInjury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT1_inactive [label="SIRT1 (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; SIRT1_active [label="SIRT1 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FOXO1 [label="FOXO1", fillcolor="#F1F3F4", fontcolor="#202124"]; PGC1a [label="PGC1α", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSYA [label="HSYA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Ischemia -> Apoptosis [color="#5F6368"]; Ischemia -> SIRT1_inactive [label=" inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; HSYA -> SIRT1_active [label=" activates", fontcolor="#34A853", color="#34A853"]; SIRT1_active -> FOXO1 [color="#5F6368"]; SIRT1_active -> PGC1a [color="#5F6368"]; SIRT1_active -> Bcl2 [label=" upregulates", fontcolor="#34A853", color="#34A853"]; SIRT1_active -> Bax [label=" downregulates", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Bax -> Apoptosis [color="#5F6368"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#34A853"]; }

Figure 2: Neuroprotective mechanism of HSYA via SIRT1 pathway activation.

Experimental-Protocols

1-Isolation-of-HSYA-from-Carthamus-tinctorius

This protocol describes a common method for extracting and isolating HSYA.[13][14]

a. Plant Material and Extraction:

-

Shade dry and powder the fresh flowers of Carthamus tinctorius (e.g., 2 kg).

-

Extract the powder three times with distilled water (e.g., 20 L) at 60°C for 30 minutes per extraction.

-

Combine the extracts and remove the solvent by evaporation under reduced pressure.

-

Dissolve the residue in 10% ethanol (B145695) (e.g., 1,000 mL) and evaporate to dryness under vacuum to yield the crude extract.

b. Chromatographic Separation:

-

Subject the crude extract (e.g., 72.3 g) to D101 macroporous resin column chromatography.

-

Elute the column using a water-methanol step-gradient (e.g., 100:0, 90:10, 80:20, 40:60, 0:100, v/v) to yield multiple fractions.

-

Identify the HSYA-rich fraction (e.g., F2) by HPLC analysis.

c. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:

-

Analytical HPLC: Use an ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase of 0.2% formic acid in water, acetonitrile, and methanol (B129727) (e.g., 62:2:36 v/v/v) can be used.[14]

-

Detection: Set the detector wavelength to 403 nm.

-

Purification: The HSYA-rich fraction can be further purified using a high-throughput auto-purification system or preparative HPLC under similar conditions to obtain HSYA with high purity.[13]

// Nodes Start [label="Dried Safflower\nFlorets", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Aqueous\nExtraction (60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Evaporation &\nEthanol Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Macroporous Resin\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Collect Fractions\n(F1-F5)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Analysis\n& Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure HSYA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extract [color="#5F6368"]; Extract -> Concentrate [color="#5F6368"]; Concentrate -> Column [color="#5F6368"]; Column -> Fractions [color="#5F6368"]; Fractions -> HPLC [color="#5F6368"]; HPLC -> End [color="#5F6368"]; }

Figure 3: General workflow for the isolation of HSYA.

2-Cell-Culture-and-In-Vitro-Assay-for-Inflammation

This protocol outlines the steps to evaluate the anti-inflammatory effect of HSYA on macrophages.[9]

a. Cell Culture:

-

Culture RAW264.7 mouse macrophage cells in an appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells (e.g., 1 × 10^6 cells/well) in culture plates and allow them to adhere for 12 hours.

b. Treatment:

-

Pre-treat the cells with varying concentrations of HSYA (e.g., 25, 50, 100 µM) for 3 hours.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 8 hours).

-

Include a control group (no treatment) and an LPS-only group.

c. Western Blot Analysis:

-

After treatment, harvest the cells on ice and wash them three times with cold PBS.

-

Lyse the cells using a lysis buffer containing protease inhibitors.

-

Incubate the cell extracts on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Conclusion

This compound stands out as a C-glucosyl quinochalcone of significant interest from Carthamus tinctorius. Its multifaceted pharmacological profile, underpinned by its ability to modulate critical signaling pathways such as NF-κB, Nrf2, and SIRT1, makes it a compelling candidate for further investigation in drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists aiming to explore the therapeutic potential of HSYA in inflammatory, neurodegenerative, and other oxidative stress-related diseases.

References

- 1. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]

- 4. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 6. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 7. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) compound extracted from the flowers of the Safflower plant (Carthamus tinctorius L.).[1] For centuries, Safflower has been a staple in traditional medicine for its purported benefits in improving blood circulation.[2] Modern research has identified HSYA as a key bioactive component, demonstrating a wide array of pharmacological activities.[3] This technical guide provides an in-depth overview of the pharmacological properties of HSYA, focusing on its therapeutic effects, mechanisms of action, and pharmacokinetic profile, with a particular emphasis on experimental data and methodologies. Safflor yellow injection, which is primarily composed of HSYA (approximately 80%), has been approved by the China State Food and Drug Administration for the treatment of cardiac conditions like angina pectoris.[1][4]

Therapeutic Effects and Efficacy

HSYA has shown significant therapeutic potential across a spectrum of diseases, including cardiovascular and cerebrovascular diseases, neurodegenerative disorders, and cancer. Its pharmacological actions are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[3]

Cardiovascular and Cerebrovascular Protection

HSYA exhibits robust protective effects on the cardiovascular and cerebrovascular systems. In preclinical models of myocardial and cerebral ischemia, HSYA has been shown to reduce infarct size, improve neurological function, and mitigate tissue damage.[5]

Table 1: Preclinical Efficacy of HSYA in Cardiovascular and Cerebrovascular Models

| Model | Organism | HSYA Dosage | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 2, 4, and 8 mg/kg (i.v.) | Dose-dependently reduced infarct volume and improved neurological scores. | [6] |

| Ischemic Stroke | Human (Clinical Trial) | 25, 50, and 70 mg/d (i.v.) | Medium and high doses improved neurological function and blood stasis syndrome. | [7] |

| Myocardial Ischemia/Reperfusion | Mouse | Not specified | Decreased myocardial infarct size and reduced levels of cTnI and CK-MB. |

Neuroprotective Effects

The neuroprotective properties of HSYA have been extensively investigated. It has been demonstrated to protect against neuronal apoptosis, oxidative stress, and inflammation in the context of ischemic brain injury.[7]

Table 2: Neuroprotective Efficacy of HSYA

| Model | Organism/Cell Line | HSYA Concentration/Dosage | Key Findings | Reference |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Hippocampal Neurons | 40, 60, and 80 µM | Increased cell viability and reduced apoptosis. | [6] |

| MCAO | Rat | 2, 4, and 8 mg/kg (i.v.) | Improved neurological function and reduced infarct volume. | [6] |

Anti-Cancer Activity

HSYA has demonstrated anti-tumor effects in various cancer cell lines, including those of the liver, breast, and ovaries. Its mechanisms of action in cancer include the inhibition of cell proliferation and migration, as well as the induction of apoptosis.

Table 3: In Vitro Anti-Cancer Efficacy of HSYA

| Cell Line | Cancer Type | HSYA Concentration | Key Findings | Reference |

| HepG2 | Liver Cancer | Not specified | Inhibited proliferation and migration. | [3] |

| SKOV3 | Ovarian Cancer | Not specified | Inhibited proliferation and migration. | [3] |

| MCF-7 | Breast Cancer | Not specified | Induced apoptosis via the mitochondrial pathway. |

Mechanisms of Action: Key Signaling Pathways

The pharmacological effects of HSYA are mediated through its modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. HSYA has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

References

- 1. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits the viability and migration of v...: Ingenta Connect [ingentaconnect.com]

- 6. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

Discovery and chemical synthesis of Hydroxysafflor yellow A

An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Hydroxysafflor Yellow A

Abstract

This compound (HSYA) is a principal bioactive quinochalcone C-glycoside derived from the flowers of safflower (Carthamus tinctorius L.). Since its initial isolation in 1993, HSYA has garnered significant attention from the scientific community for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] It is a key component in safflor yellow injections, which are clinically approved and used in the treatment of cardiovascular and cerebrovascular diseases.[2] However, challenges related to its chemical instability, low natural abundance, and complex structure have spurred research into efficient extraction, chemical synthesis, and biosynthetic production methods. This guide provides a comprehensive overview of the discovery of HSYA, its physicochemical properties, and detailed methodologies for its extraction and synthesis. It also explores the key signaling pathways modulated by HSYA and presents relevant experimental protocols for researchers and drug development professionals.

Discovery and Physicochemical Properties

HSYA was first isolated from Carthamus tinctorius L. in 1993.[3] It is the most abundant and active water-soluble component of the safflower yellow pigments, accounting for approximately 85% of the total.[3][4] As a C-glucosyl quinochalcone, its unique structure is central to its biological activity.

Physicochemical Characteristics: HSYA is a yellow amorphous powder with the molecular formula C27H32O16.[1] It is soluble in water, DMSO, methanol, and ethanol (B145695).[5] The molecule's p-conjugated system, coupled with several hydroxyl groups, results in a maximum UV absorption at 403 nm.[1] A key structural feature is the unstable C-glycoside bond located between the 1,3-diketone on the A ring. The structure of HSYA is sensitive to environmental conditions; it maintains stability at a pH range of 3-7 and at temperatures below 60°C but is susceptible to degradation under light, high temperatures, and strongly acidic or alkaline conditions.[3]

| Property | Description |

| Molecular Formula | C27H32O16 |

| Molecular Weight | 612.53 g/mol |

| Appearance | Yellow amorphous powder[1] |

| Solubility | Water, DMSO, Pyridine, Methanol, Ethanol[5] |

| UV max (λmax) | 403 nm[1] |

| CAS Number | 78281-02-4 |

| Key Structural Feature | Quinochalcone C-glycoside[1] |

Acquisition and Synthesis of HSYA

The acquisition of HSYA for clinical and research purposes faces a significant hurdle: its low concentration in safflower is insufficient to meet demand.[1] This has driven the development of various extraction and synthetic strategies.

Extraction from Natural Sources

The most traditional method for obtaining HSYA is water immersion, followed by purification. However, this method is characterized by low efficiency and high consumption of raw plant material.[1] High temperatures and alkaline conditions used during traditional extraction can also accelerate the degradation of HSYA.[1]

| Extraction Method | Raw Material | Yield (%) | Reference |

| Water Immersion | 800 g Safflower | 0.023% | (Bai et al., 2012; Li et al., 2013a)[1] |

| Water Immersion | 2000 g Safflower | 0.066% | (Bai et al., 2012; Li et al., 2013a)[1] |

Biosynthesis Pathway

The natural production of HSYA in Carthamus tinctorius involves a complex enzymatic pathway. The process begins with the synthesis of naringenin (B18129) chalcone (B49325) from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction mediated by chalcone synthase.[1] Recent studies have elucidated the subsequent steps, identifying four key enzymes essential for HSYA biosynthesis:

-

CtF6H : Performs the 6-hydroxylation of naringenin to produce carthamidin (B192512).

-

CtCHI1 : Catalyzes the isomerization between carthamidin and isocarthamidin.

-

CtCGT : A flavonoid di-C-glycosyltransferase.

-

Ct2OGD1 : A 2-oxoglutarate-dependent dioxygenase that, in coordination with CtCGT, converts the precursors to HSYA.[6]

The high expression of these four genes, combined with the absence of flavanone (B1672756) 2-hydroxylase (F2H) genes, is critical for the unique production of HSYA in safflower.[6]

Chemical and Chemo-Enzymatic Synthesis

Given the limitations of natural extraction, chemical synthesis offers a promising alternative. An oxidative synthesis pathway has been described, providing a route to produce HSYA from smaller precursors.[1] More recently, a chemo-enzymatic strategy was developed to synthesize 8,9-dihydrothis compound (dh-HSYA), a close and neuroprotective analogue of HSYA.[7][8] This innovative approach combines the scalability of microbial fermentation with the precision of chemical reactions.

| Synthesis Method | Precursor | Key Steps | Yield (%) | Product |

| Oxidative Synthesis | di-C-glucosyl chloroacetophenone | Transformation with BF3·2AcOH, oxidation, reaction with diazomethane.[1] | Not specified | HSYA |

| Chemo-enzymatic | Phloretin (supplemented) | Biosynthesis of phloretin-di-C-glucoside (PDG) in yeast, followed by chemical oxidation.[7][8] | 29.02% | dh-HSYA |

Biological Activity and Key Signaling Pathways

HSYA exhibits a broad spectrum of biological effects, primarily acting as an anti-inflammatory, antioxidant, and anti-apoptotic agent.[9] These effects are mediated through its interaction with a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the development of HSYA as a therapeutic agent.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and autophagy. HSYA has been shown to exert protective effects by modulating this pathway. For instance, it protects cerebral microvascular endothelial cells by inhibiting excessive autophagy via the PI3K/Akt/mTOR pathway.[10] It also protects cardiomyocytes from apoptosis by upregulating HO-1 expression through the PI3K/Akt/Nrf2 pathway.[11]

NF-κB and TLR4 Signaling Pathways

Inflammation is a key pathological process in many diseases HSYA is used to treat. HSYA exerts potent anti-inflammatory effects by inhibiting the NF-κB and Toll-like receptor 4 (TLR4) signaling pathways. It suppresses the nuclear translocation of NF-κB p65 and reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][12]

Key Experimental Protocols

This section provides generalized protocols for key experiments relevant to HSYA research, based on methodologies reported in the literature.

Protocol for HSYA Extraction from Carthamus tinctorius

-

Maceration : Air-dried safflower petals are ground into a fine powder. The powder is then submerged in 80% ethanol at a 1:10 solid-to-liquid ratio.

-

Ultrasonic-Assisted Extraction : The mixture is subjected to ultrasonic extraction for 60 minutes at 50°C.

-

Filtration and Concentration : The extract is filtered through gauze, and the filtrate is concentrated under reduced pressure using a rotary evaporator at 60°C to remove ethanol.

-

Liquid-Liquid Extraction : The aqueous concentrate is then partitioned sequentially with petroleum ether and ethyl acetate (B1210297) to remove lipids and less polar compounds.

-

Column Chromatography : The final aqueous phase is loaded onto a macroporous resin column (e.g., HPD-100). The column is washed with deionized water to remove sugars and salts.

-

Elution and Lyophilization : HSYA is eluted from the column using a stepwise gradient of ethanol (e.g., 20%, 40%, 60%). Fractions containing HSYA (monitored by HPLC) are collected, combined, concentrated, and lyophilized to yield a purified yellow powder.

Protocol for Western Blot Analysis of HSYA's Effect

-

Cell Culture and Treatment : Culture relevant cells (e.g., RAW264.7 macrophages, H9c2 cardiomyocytes) to 70-80% confluence. Pre-treat cells with various concentrations of HSYA (e.g., 25, 50, 100 µM) for 3 hours.[13]

-

Stimulation : Induce the desired cellular response, for example, by adding lipopolysaccharide (LPS) (1 µg/mL) for 8 hours to stimulate an inflammatory response.[13]

-

Protein Extraction : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to collect the supernatant containing total protein.[13][14]

-

Protein Quantification : Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, NF-κB p65, Nrf2, GAPDH) overnight at 4°C.

-

Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Protocol for a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

-

Animal Preparation : Use male Wistar or Sprague-Dawley rats (250-300g). Anesthetize the rats with an appropriate anesthetic (e.g., 2% sodium pentobarbital, 50 mg/kg, intraperitoneally).[14]

-

Surgical Procedure : Place the rat in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion : Gently insert a nylon monofilament (e.g., 4-0) with a rounded tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a drop in regional cerebral blood flow monitored by a laser Doppler flowmeter.

-

Reperfusion : After a period of occlusion (e.g., 90-120 minutes), carefully withdraw the filament to allow reperfusion.

-

HSYA Administration : Administer HSYA (or vehicle for the control group) via intravenous or intraperitoneal injection at a predetermined dose and time (e.g., at the onset of reperfusion).

-

Neurological Assessment : At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's or Zea Longa's score).

-

Infarct Volume Measurement : Euthanize the animals and harvest the brains. Slice the brain into coronal sections (2 mm thick) and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area remains pale. Calculate the infarct volume using image analysis software.

Conclusion and Future Outlook

This compound stands out as a promising natural product with significant therapeutic potential, particularly for cardiovascular and cerebrovascular diseases. While its discovery and pharmacological mechanisms are increasingly well-understood, its clinical application is hampered by supply and stability issues. The future of HSYA research and development will likely focus on optimizing synthetic and biosynthetic production routes to ensure a sustainable and cost-effective supply. Chemo-enzymatic approaches, which combine the power of microbial engineering with chemical synthesis, represent a particularly promising frontier. Further elucidation of its complex interactions with cellular signaling pathways will continue to uncover new therapeutic applications and refine its use as a targeted drug, paving the way for its broader integration into modern medicine.

References

- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 4. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Chemo-Enzymatic Synthesis of 8,9-Dihydrothis compound and Its Neuroprotective Effects against Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]

- 10. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]

- 11. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]

- 12. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxysafflor Yellow A: A Technical Guide for Cardiovascular and Cerebrovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is the primary active quinochalcone C-glycoside derived from the florets of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditional Chinese medicine has long utilized safflower for its purported ability to improve blood circulation.[2] Modern preclinical research has identified HSYA as a promising therapeutic agent for a range of cardiovascular and cerebrovascular diseases (CCVDs), including myocardial and cerebral ischemia, atherosclerosis, and hypertension.[2] Its multifaceted pharmacological activities, which include antioxidant, anti-inflammatory, anti-apoptotic, and pro-angiogenic effects, are attributed to its modulation of complex cellular signaling pathways.[2][3] This technical guide provides an in-depth overview of the mechanisms of action of HSYA, detailed experimental protocols from key preclinical studies, and a summary of quantitative data to support further research and drug development.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that HSYA is rapidly absorbed and excreted. Following intravenous administration in healthy volunteers, the elimination half-life (t½) was reported to be 3.32 hours.[4] However, HSYA exhibits low oral bioavailability, estimated at only 1.2%, with the majority of the compound being excreted unchanged in the urine.[4] Efforts to improve its oral bioavailability, such as the use of solid lipid nanoparticles (SLNs), have shown promise, increasing it by approximately 3.97-fold in rats.[4]

Mechanisms of Action in Cardiovascular and Cerebrovascular Diseases

HSYA exerts its protective effects against CCVDs through several key mechanisms:

Antioxidant Effects

Oxidative stress is a major contributor to the pathophysiology of CCVDs, including ischemic stroke and atherosclerosis.[5][6] HSYA has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant genes.[8] By promoting the nuclear translocation of Nrf2, HSYA enhances the expression of downstream antioxidant enzymes like HO-1, thereby protecting cells from oxidative damage.[7]

Anti-inflammatory Effects

Inflammation plays a crucial role in the initiation and progression of atherosclerosis and exacerbates tissue damage in ischemic events.[9][10] HSYA demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3] This is achieved, in part, through the suppression of inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) pathway and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription (STAT) pathway.[1][3][4]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a significant contributor to cell loss in myocardial infarction and cerebral ischemia.[11][12] HSYA has been shown to inhibit apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[13] One of the key mechanisms is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival.[14][15]

Promotion of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tissue repair and recovery after ischemic events. HSYA has been found to promote angiogenesis, which may contribute to its therapeutic effects in ischemic diseases. This is mediated through the activation of the Angiopoietin-1 (Ang1)/Tie-2 signaling pathway in endothelial cells.[16]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of HSYA observed in various preclinical models of cardiovascular and cerebrovascular diseases.

Table 1: In Vivo Efficacy of HSYA in Myocardial Ischemia/Reperfusion (MI/R) Injury Models

| Animal Model | HSYA Dosage | Route of Administration | Key Outcomes | Reference |

| Rats (MI/R) | Not Specified | Intravenous | ↓ Myocardial infarct size; ↓ Serum cTnI and IL-6 levels | [4] |

| Rats (MI/R + Hyperlipidemia) | 2, 4, 8 mg/kg | Intravenous | ↓ Infarct size; ↓ CK-MB and LDH activity; ↓ TNF-α and IL-1β levels | [1] |

| Mice (MI/R) | 5, 10, 20 mg/kg | Gavage | ↓ Myocardial histopathological damage; ↓ Cellular iron content | [2] |

| Rats (MI/R) | 8 mg/kg | Intravenous | ↓ Infarct size by ~50%; ↓ Serum CK-MB and cTnI levels | [13] |

| Rats (MI/R) | 10 mg/kg/day | Intraperitoneal | ↓ Myocardial infarct size; Attenuated cardiac dysfunction | [17] |

Abbreviations: MI/R: Myocardial Ischemia/Reperfusion; cTnI: cardiac Troponin I; IL-6: Interleukin-6; CK-MB: Creatine (B1669601) Kinase-MB; LDH: Lactate (B86563) Dehydrogenase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta.

Table 2: In Vitro Effects of HSYA on Cellular Models of Ischemia

| Cell Line | HSYA Concentration | In Vitro Model | Key Outcomes | Reference |

| H9c2 cells | Not Specified | Hypoxia/Reoxygenation (H/R) | ↓ LDH release; Maintained mitochondrial membrane potential; ↓ ROS generation | [4] |

| H9c2 cells | 10, 20, 40 µg/mL | Hypoxia/Reoxygenation (H/R) | ↑ Cell viability; ↓ Apoptosis rate; ↑ SOD activity; ↓ MDA content | [13] |

| THP-1 macrophages | 50 µg/mL (with ultrasound) | Sonodynamic Therapy | ↓ p-Akt and p-mTOR levels; ↓ IL-1β, IL-12, and TNF-α expression |

Abbreviations: LDH: Lactate Dehydrogenase; ROS: Reactive Oxygen Species; SOD: Superoxide (B77818) Dismutase; MDA: Malondialdehyde; p-Akt: phosphorylated Akt; p-mTOR: phosphorylated mTOR; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha.

Signaling Pathways Modulated by HSYA

The therapeutic effects of HSYA are underpinned by its interaction with several key signaling pathways. The following diagrams illustrate these interactions.

Caption: HSYA promotes the dissociation of Nrf2 from Keap1, leading to the activation of the antioxidant response element (ARE) and increased expression of heme oxygenase-1 (HO-1).

Caption: HSYA inhibits the TLR4/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and thus suppressing inflammation.

Caption: HSYA activates the PI3K/Akt signaling pathway, which promotes cell survival by inhibiting apoptosis.

Caption: HSYA promotes angiogenesis by upregulating Angiopoietin-1, leading to the activation of the Tie-2 receptor on endothelial cells.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on HSYA.

In Vivo Myocardial Ischemia/Reperfusion (MI/R) Injury Model in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Procedure:

-

Anesthetize the rats (e.g., with sodium pentobarbital).

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (typically for 30 minutes).

-

Release the suture to allow for reperfusion (typically for 2-24 hours).

-

HSYA is administered, often intravenously, at various doses before or during the procedure.

-

-

Outcome Measures:

-

Infarct Size Assessment: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate between viable (red) and infarcted (pale) myocardial tissue.[1][17]

-

Cardiac Enzyme Analysis: Measure serum levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) using commercial ELISA kits.[1][4]

-

Histological Analysis: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on heart tissue sections to assess myocardial damage.

-

Western Blot Analysis: Analyze the expression of proteins involved in relevant signaling pathways (e.g., Nrf2, HO-1, Akt, NF-κB) in myocardial tissue lysates.[7][13]

-

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model in H9c2 Cardiomyocytes

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Procedure:

-

Induce oxygen-glucose deprivation (OGD) by replacing the normal culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours).

-

Initiate reoxygenation by returning the cells to normal culture medium and incubating under normoxic conditions (95% air, 5% CO₂) for a further period (e.g., 12-24 hours).

-

Treat the cells with various concentrations of HSYA before, during, or after OGD.

-

-

Outcome Measures:

-

Cell Viability Assay: Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

-

Apoptosis Assay: Employ TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or Annexin V/Propidium Iodide flow cytometry to quantify apoptotic cells.[4][13]

-

Measurement of Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA. Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and the levels of lipid peroxidation products like malondialdehyde (MDA).[4][13]

-

Western Blot Analysis for Protein Expression

-

Protocol:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or bovine serum albumin (BSA).

-

Incubate with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, NF-κB p65) overnight at 4°C.[7][8]

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).[8]

-

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical models of cardiovascular and cerebrovascular diseases. Its pleiotropic effects, targeting key pathological processes such as oxidative stress, inflammation, and apoptosis, make it an attractive candidate for further development. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to design and conduct further investigations into the efficacy and mechanisms of HSYA.

Future research should focus on several key areas. Firstly, while preclinical data is promising, well-designed clinical trials are needed to establish the safety and efficacy of HSYA in human populations. Secondly, further optimization of drug delivery systems is warranted to overcome the challenge of its low oral bioavailability. Finally, a deeper understanding of the intricate molecular interactions of HSYA with its target signaling pathways will be crucial for refining its therapeutic application and potentially developing more potent analogues. The continued exploration of HSYA holds the promise of delivering novel and effective treatments for the significant global burden of cardiovascular and cerebrovascular diseases.

References

- 1. This compound alleviates myocardial ischemia/reperfusion in hyperlipidemic animals through the suppression of TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Acute Myocardial Ischemia/Reperfusion Injury in Mice by Inhibiting Ferroptosis via the Activation of the HIF-1α/SLC7A11/GPX4 Signaling Pathway [mdpi.com]

- 3. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Animal models of focal and global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Glycation of Tie-2 Inhibits Angiopoietin-1 Signaling Activation and Angiopoietin-1-Induced Angiogenesis | MDPI [mdpi.com]

- 10. Serum cytokine tumor necrosis factor-alpha and interleukin-6 associated with the severity of coronary artery disease: indicators of an active inflammatory burden? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complexity of TNF-α Signaling in Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Synergistic cardioprotective effects of Danshensu and this compound against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Hydroxysafflor Yellow A: A Deep Dive into its Therapeutic Potential in Metabolic Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention in recent years for its diverse pharmacological activities.[1][2] Traditionally used in Chinese medicine, HSYA is now being rigorously investigated for its therapeutic potential in a range of metabolic diseases, including type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).[3][4][5] This technical guide provides a comprehensive review of the current research on HSYA in the context of metabolic disorders, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies employed in its investigation.

Molecular Mechanisms of Action

HSYA exerts its beneficial effects on metabolic homeostasis through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, glucose and lipid metabolism, and insulin (B600854) sensitivity.

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are recognized as key drivers in the pathogenesis of metabolic diseases.[1][6] HSYA has been shown to possess potent anti-inflammatory and antioxidant properties.[1][7] It can suppress the activation of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[1][3] Furthermore, HSYA can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[1]

Regulation of Glucose Metabolism and Insulin Sensitivity

HSYA has demonstrated significant potential in improving glucose homeostasis and insulin sensitivity. It has been shown to protect pancreatic β-cells from apoptosis, a key factor in the progression of T2DM.[8][9] A critical mechanism underlying these effects is the activation of the PI3K/Akt signaling pathway, which plays a central role in insulin-mediated glucose uptake and metabolism.[8][9]

Modulation of Lipid Metabolism

Dyslipidemia, characterized by elevated levels of triglycerides and cholesterol, is a hallmark of many metabolic disorders. HSYA has been found to regulate lipid metabolism by influencing pathways such as the peroxisome proliferator-activated receptor delta (PPARδ) signaling pathway.[10] Activation of PPARδ can lead to a shift in substrate utilization from glucose to fat, promoting fatty acid oxidation.[10]

Quantitative Effects of this compound in Metabolic Disease Models

Numerous preclinical studies have provided quantitative evidence of HSYA's efficacy in animal models of metabolic diseases. The following tables summarize key findings from this research.

Table 1: Effects of HSYA on Glycemic Control in Rodent Models of Diabetes

| Animal Model | HSYA Dose | Treatment Duration | Change in Fasting Blood Glucose | Reference |

| Streptozotocin-induced diabetic rats | 120 mg/kg | 8 weeks | Significantly reduced | [8][9] |

| High-fat diet/streptozotocin-induced T2DM rats | 120 mg/kg | 8 weeks | Significantly reduced | [8][9] |

Table 2: Effects of HSYA on Body Weight and Adiposity in Rodent Models of Obesity

| Animal Model | HSYA Dose | Treatment Duration | Change in Body Weight | Change in Fat Mass | Reference |

| High-fat diet-induced obese mice | Not specified | Not specified | Significantly lower than high-fat diet group | Reduced fat accumulation | [5] |

| ApoE-/- mice | Not specified | Not specified | Reduced | Reduced body fat percentage | [11] |

Table 3: Effects of HSYA on Lipid Profile in Rodent Models

| Animal Model | HSYA Dose | Treatment Duration | Change in Triglycerides | Change in Total Cholesterol | Reference |

| High-fat diet/streptozotocin-induced T2DM rats | 120 mg/kg | 8 weeks | Reduced | Reduced | [9] |

| ApoE-/- mice | Not specified | Not specified | Reduced | Reduced | [11] |

| High-fat diet-induced NAFLD mice | Not specified | Not specified | Reduced serum levels | Reduced serum levels | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by HSYA and a typical experimental workflow for investigating its effects in a diabetic animal model.

Caption: Key signaling pathways modulated by HSYA in metabolic diseases.

Caption: General experimental workflow for studying HSYA in a T2DM rodent model.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in HSYA research. These are generalized protocols and may require optimization for specific experimental conditions.

Induction of Type 2 Diabetes Mellitus in Rodents

A common method to induce a T2DM-like state in rodents involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).[8][9]

-

High-Fat Diet: Male Sprague-Dawley or Wistar rats are typically fed a HFD (e.g., 60% of calories from fat) for a period of 4 to 8 weeks to induce insulin resistance.[9]

-

Streptozotocin Injection: Following the HFD period, a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg body weight), dissolved in citrate (B86180) buffer, is administered to induce partial pancreatic β-cell damage.[9]

-

Confirmation of Diabetes: Diabetes is typically confirmed by measuring fasting blood glucose levels a few days after STZ injection. Animals with fasting blood glucose levels above a certain threshold (e.g., 11.1 mmol/L) are considered diabetic and included in the study.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess glucose tolerance.

-

Fasting: Animals are fasted overnight (typically 12-16 hours) before the test.

-

Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

-

Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 30, 60, 90, and 120 minutes) to measure blood glucose levels.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Western Blot Analysis for PI3K/Akt Signaling

Western blotting is used to determine the protein expression levels of key components of the PI3K/Akt pathway.

-

Protein Extraction: Tissues (e.g., liver, adipose) or cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin or GAPDH).

TUNEL Assay for Pancreatic β-Cell Apoptosis

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[8]

-

Tissue Preparation: Pancreatic tissue sections are deparaffinized and rehydrated.

-

Permeabilization: The sections are treated with proteinase K to permeabilize the cells.

-

TUNEL Reaction: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-OH ends of fragmented DNA.

-

Detection: The incorporated label is detected using either a fluorescently labeled antibody or a chromogenic substrate.

-

Counterstaining: The sections are counterstained (e.g., with DAPI or hematoxylin) to visualize the cell nuclei.

-

Microscopy and Analysis: The sections are examined under a microscope, and the percentage of TUNEL-positive (apoptotic) cells is determined.

Oil Red O Staining for Lipid Accumulation

Oil Red O staining is used to visualize neutral lipids in cells and tissues.

-

Cell/Tissue Preparation: Adipocytes or liver tissue sections are fixed with a suitable fixative (e.g., 10% formalin).

-

Staining: The fixed samples are incubated with a working solution of Oil Red O.

-

Washing: Excess stain is removed by washing with water.

-

Counterstaining: The samples can be counterstained with hematoxylin (B73222) to visualize the nuclei.

-

Microscopy: The stained samples are observed under a microscope, where lipid droplets appear as red-orange structures.

-

Quantification: For a quantitative assessment, the stained lipid can be extracted with isopropanol, and the absorbance of the extract is measured.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

ELISA is a widely used method for quantifying the levels of inflammatory cytokines such as TNF-α and IL-6 in serum or cell culture supernatants.

-

Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: Standards and samples are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Stop Solution: The reaction is stopped by adding an acid solution.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.

-

Calculation: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion and Future Directions

This compound has emerged as a promising natural compound for the management of metabolic diseases. Its ability to target multiple pathological pathways, including inflammation, oxidative stress, and dysregulated glucose and lipid metabolism, underscores its therapeutic potential. The quantitative data from preclinical studies consistently demonstrate its efficacy in improving key metabolic parameters.

For researchers, scientists, and drug development professionals, HSYA represents a valuable lead compound. Future research should focus on elucidating its precise molecular targets, conducting long-term safety and efficacy studies, and exploring optimal drug delivery systems to enhance its bioavailability. Clinical trials are warranted to translate the promising preclinical findings into effective therapeutic strategies for patients with metabolic disorders. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the multifaceted pharmacological actions of this intriguing natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. testmenu.com [testmenu.com]

- 10. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Botanical Resources and Extraction of Hydroxysafflor Yellow A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysafflor yellow A (HSYA), a principal bioactive quinochalcone C-glycoside derived from the flowers of Carthamus tinctorius L., has garnered significant attention for its wide-ranging pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the botanical resources of HSYA, detailing its primary plant source, geographical distribution, and factors influencing its concentration. Furthermore, this guide presents a thorough examination of various extraction and purification methodologies, offering detailed experimental protocols for each. Quantitative data on extraction yields and HSYA content are summarized in structured tables for comparative analysis. Finally, key biological and experimental pathways are visualized through diagrams to facilitate a deeper understanding of HSYA's biosynthesis, extraction workflow, and mechanism of action.

Botanical Resources of this compound

Primary Plant Source and Distribution

This compound is predominantly extracted from the dried flower petals of safflower, Carthamus tinctorius L., a member of the Asteraceae (Compositae) family.[1][2] While its exact origin is believed to be in Western Asia, safflower is now cultivated worldwide in arid and semi-arid regions.[3] Major safflower-producing countries include India, the USA, Mexico, Ethiopia, Argentina, and Australia.[4] In China, a significant producer of safflower for medicinal purposes, the Xinjiang province is the largest cultivation area, with other notable regions including Henan, Zhejiang, and Sichuan.[1]

Factors Influencing this compound Content

The concentration of HSYA in safflower flowers is influenced by several factors, including:

-

Geographical Origin: Studies have shown that HSYA content can vary significantly based on the cultivation region. For instance, African cultivars have been reported to have higher HSYA content compared to those from Asia and Europe.[1][2]

-

Genotype and Color: The genetic makeup of the safflower variety plays a crucial role in HSYA production. Flower color is a strong indicator of HSYA content, with darker colored flowers generally containing higher concentrations. The order is typically red > orange > yellow > white.[1][2] Red-flowered varieties from Hebei, China, have been found to be particularly rich in HSYA.[1][2]

-

Harvest Time: The developmental stage of the flower at the time of harvest significantly impacts the HSYA yield. The optimal time for picking safflower to obtain a high HSYA content is the morning of the third or fourth day after flowering.[1][2][5]

Extraction and Purification Methodologies

The extraction of HSYA from safflower petals is a critical step in its isolation for research and pharmaceutical applications. Various methods have been developed, each with its own advantages and limitations in terms of yield, efficiency, and environmental impact.

Traditional Extraction Methods